molecular formula C10-H15-N-O.Cl-H B075961 Hordenine hydrochloride CAS No. 6027-23-2

Hordenine hydrochloride

Cat. No. B075961
CAS RN: 6027-23-2
M. Wt: 201.69 g/mol
InChI Key: KIZRJFIRFPIRFS-UHFFFAOYSA-N
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Description

Hordenine HCL, also known as N,N-dimethyltyramine, is a natural compound found in many different types of plants including barley and bitter orange . It’s a phenethylamine-type alkaloid which means it has a chemical structure similar to compounds like dopamine and norepinephrine . Hordenine is included in many dietary supplements used for athletic performance and weight loss .


Synthesis Analysis

The synthesis of Hordenine involves a two-step cascade. The immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine . Starting from the abundant and cost-effective amino acid L-tyrosine, the complete conversion to hordenine is achieved in less than 5 minutes residence time in a fully-automated continuous flow system . This biocatalytic approach reduces the process environmental impact and improves its STY to 2.68 g L −1 h −1 .


Molecular Structure Analysis

Hordenine HCL is an analog of neurotransmitters dopamine and norepinephrine, which means that it can be mistaken for them by the enzymes in your body as they all have very similar structures .


Chemical Reactions Analysis

In a two-step cascade, the immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine . This biocatalytic approach reduces the process environmental impact and improves its STY to 2.68 g L −1 h −1 .


Physical And Chemical Properties Analysis

Hordenine hydrochloride has a molecular formula of C10H16ClNO . It is structurally similar to other natural phenethylamines, which act to stimulate the body .

Scientific Research Applications

Ulcerative Colitis (UC) Treatment

Hordenine, a phenethylamine alkaloid found in various plants, exhibits anti-inflammatory and anti-fibrotic effects. Recent research suggests that hordenine can effectively treat UC, a chronic inflammatory bowel disease. Key findings include:

Cognitive Enhancement

Hordenine acts as a nootropic, enhancing cognitive abilities:

Mechanism of Action

Target of Action

Hordenine hydrochloride, also known as N,N-dimethyltyramine, is a natural compound found in various plants . It is a phenethylamine-type alkaloid, which means it has a chemical structure similar to compounds like dopamine and norepinephrine . The primary targets of Hordenine are the enzymes that break down dopamine and norepinephrine . By inhibiting these enzymes, Hordenine effectively increases levels of these neurotransmitters in the brain .

Mode of Action

Hordenine works by inhibiting the enzyme monoamine oxidase (MAO), which breaks down norepinephrine and other neurotransmitters . This inhibition leads to an increase in the release of norepinephrine, a neurotransmitter that regulates mood, attention, and energy levels . It also inhibits the enzymes that break down dopamine, leading to increased levels of dopamine in the brain .

Biochemical Pathways

Hordenine affects several biochemical pathways. It inhibits the activation of protein kinase B, nuclear factor-κB, and mitogen-activated protein kinase signaling . These pathways are involved in various cellular processes, including inflammation and cell survival .

Pharmacokinetics

The pharmacokinetics of Hordenine have been studied in animals. After intravenous administration, the α-phase half-life was found to be about 3 minutes, and the β-phase half-life was about 35 minutes .

Result of Action

Hordenine can improve cognitive abilities including memory, focus, attention span, and logical reasoning . It’s also been shown to increase physical endurance by helping the body convert food into energy more efficiently . There is even some research that suggests that Hordenine may help improve mood by increasing levels of serotonin and dopamine in the brain .

Action Environment

Hordenine is found in a wide range of plants, notably amongst the cacti, but has also been detected in some algae and fungi . It occurs in grasses, and is found at significantly high concentrations in the seedlings of cereals such as barley . The environment in which Hordenine is found can influence its action, efficacy, and stability.

Safety and Hazards

Hordenine is possibly unsafe when taken by mouth and might cause stimulant side effects such as rapid heart rate and high blood pressure . It might interfere with surgery by increasing blood pressure and heart rate . It is recommended to stop taking hordenine at least 2 weeks before surgery .

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11(2)8-7-9-3-5-10(12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZRJFIRFPIRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

539-15-1 (Parent)
Record name Hordenine hydrochloride
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DSSTOX Substance ID

DTXSID70209023
Record name Hordenine hydrochloride
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hordenine hydrochloride

CAS RN

6027-23-2
Record name Hordenine hydrochloride
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Record name Hordenine hydrochloride
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Record name 6027-23-2
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Record name Hordenine hydrochloride
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Record name 4-[2-(dimethylamino)ethyl]phenol hydrochloride
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Record name HORDENINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the effects of hordenine hydrochloride on the central nervous system?

A1: Research by Schweitzer and Wright [] investigates the action of various compounds, including hordenine hydrochloride, on the central nervous system. The study focuses on the compounds' effects on spinal reflexes, comparing them to the actions of anticholinesterases, acetylcholine, and related substances. While the abstract doesn't delve into specific results for hordenine hydrochloride, it highlights its relevance in studying the complex interplay between neurotransmitters and their impact on spinal reflexes.

Q2: How commonly is hordenine hydrochloride found in nature, and what other alkaloids are often found alongside it?

A2: Hordenine hydrochloride is found in several species of the Coryphantha genus of cacti. A study on Coryphantha ramillosa [] successfully isolated and identified five alkaloids, including hordenine hydrochloride. Notably, the study revealed the co-occurrence of hordenine hydrochloride with other alkaloids such as N-methyl-4-methoxy-β-phenethylamine hydrochloride, N-methyltyramine hydrochloride, synephrine hydrochloride, and β-O-methylsynephrine hydrochloride. This finding suggests a potential for synergistic or antagonistic interactions between these compounds within the plant, warranting further investigation into their combined effects.

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